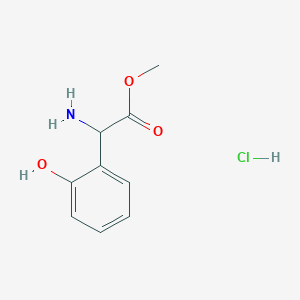

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is also known by other names such as RS-2-Hydroxyphenylglycine methyl ester hydrochloride and methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride . This compound is of interest due to its unique structure, which includes both amino and hydroxy functional groups, making it versatile for various chemical reactions and applications.

Métodos De Preparación

The synthesis of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride typically involves the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Análisis De Reacciones Químicas

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Aplicaciones Científicas De Investigación

Biological Activities

Benzeneacetic acid derivatives have been investigated for various pharmacological properties:

1. Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit antimicrobial properties. For instance, studies show that certain analogs demonstrate significant activity against various bacterial strains, making them potential candidates for antibiotic development .

2. Antispasmodic and Anti-cholinergic Effects

A study evaluated the antispasmodic effects of synthesized derivatives against standard drugs like Papaverine. Results indicated that several compounds exhibited notable muscle relaxation effects on isolated rat ileum preparations, suggesting potential therapeutic applications in treating gastrointestinal disorders .

3. Enzyme Inhibition

Benzeneacetic acid derivatives have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression .

Case Study 1: Antimicrobial Evaluation

A series of benzeneacetic acid derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts.

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| A | 15 mm | 10 mm |

| B | 20 mm | 12 mm |

| C | 18 mm | 9 mm |

Case Study 2: Antispasmodic Activity

In a pharmacological study, various derivatives were tested for antispasmodic effects using isolated muscle preparations. The compounds were assessed based on their ability to relax acetylcholine-contracted muscles.

| Compound | Dose (mg/kg) | Muscle Relaxation (%) |

|---|---|---|

| D | 5 | 75 |

| E | 10 | 85 |

| F | 15 | 90 |

Mecanismo De Acción

The mechanism of action of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar compounds to Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride include:

Mandelic acid: An α-hydroxy acid with similar structural features but different functional groups.

Phenylacetic acid: Lacks the amino and hydroxy groups but shares the benzeneacetic acid backbone.

2-Hydroxyphenylacetic acid: Similar structure but without the amino group

Actividad Biológica

Benzeneacetic acid, α-amino-2-hydroxy-, methyl ester, hydrochloride, commonly referred to as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of this compound, supported by case studies and research findings.

Synthesis

The synthesis of benzeneacetic acid derivatives typically involves the reaction of benzeneacetic acid with amino alcohols or amines. The methyl ester form is often produced via esterification processes. For instance, one common method includes the condensation of benzeneacetic acid with methanol in the presence of an acid catalyst. The hydrochloride salt is then formed by reacting the base form with hydrochloric acid.

Pharmacological Properties

Benzeneacetic acid derivatives have been studied for various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that specific methyl ester derivatives showed enhanced activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Aspergillus fumigatus and Trichophyton mentagrophytes. In vitro studies reported that modifications in the structure could lead to improved antifungal potency .

- Antispasmodic and Anti-cholinergic Effects : A series of substituted benzeneacetic acid esters were evaluated for their antispasmodic activity on isolated muscle preparations. Results indicated that these compounds could effectively relax muscle contractions induced by acetylcholine .

Biological Mechanisms

The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies have shown that these compounds can inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in inflammatory responses. This inhibition suggests potential anti-inflammatory applications .

- Interaction with Cellular Targets : The compounds may interact with specific cellular receptors or enzymes, leading to altered cellular signaling pathways. For instance, their ability to act as leukotriene antagonists highlights their role in modulating immune responses .

- Structural Modifications Impacting Bioactivity : Variations in substituents on the benzene ring or modifications at the α-amino position significantly influence the biological activity. For example, introducing halogen groups has been associated with increased antimicrobial efficacy .

Case Studies

Several case studies illustrate the practical applications and efficacy of benzeneacetic acid derivatives:

- Study on Antimicrobial Efficacy : A study evaluated a series of benzeneacetic acid methyl esters against a panel of pathogenic microorganisms. The results indicated that certain structural modifications led to a two-fold increase in antimicrobial activity compared to standard antibiotics .

- Antifungal Evaluation : In a comparative study, various benzeneacetic acid derivatives were tested against fungal pathogens. The findings revealed that specific compounds exhibited comparable or superior antifungal activity compared to established antifungal agents .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Antifungal Activity | Active against Aspergillus fumigatus, Trichophyton mentagrophytes |

| Antispasmodic Activity | Significant muscle relaxation effects observed in vitro |

| Mechanism of Action | Inhibition of lipoxygenase/cyclooxygenase pathways |

Propiedades

IUPAC Name |

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIJDPTQHVHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.